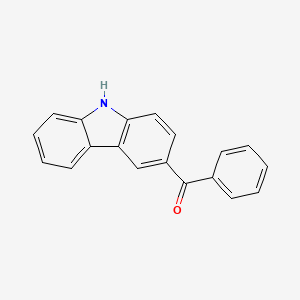

9H-carbazol-3-yl(phenyl)methanone

Descripción general

Descripción

9H-carbazol-3-yl(phenyl)methanone is a compound that has been used in the field of organic electronics . It is related to other compounds such as 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine, also known as P-CzAc, which is a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer used in organic electronics .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, one study performed a synthetic strategy based on CPM ((9H-carbazol-9-yl) (phenyl)methanone) to achieve long-lived RTP by immobilizing the torsion of benzophenone moiety and forming a six-membered heterocyclic ring containing a nitrogen element .Molecular Structure Analysis

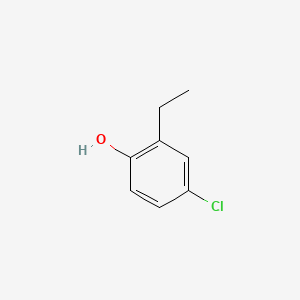

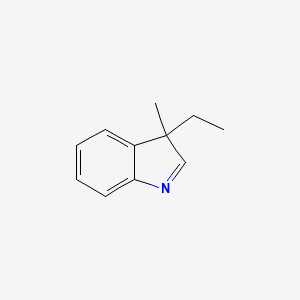

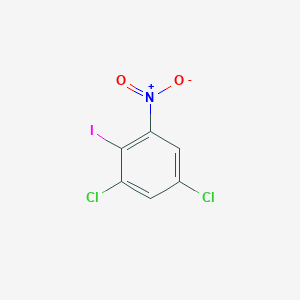

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 271.31 and its molecular formula is C19H13NO .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly in the context of optoelectronic materials . The compound has been used in the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . The compound has a molecular weight of 271.31 and its molecular formula is C19H13NO .Aplicaciones Científicas De Investigación

Electrochemical and Electrochromic Properties

- Electrochromic Materials : Compounds like 4-(9H-carbazol-9-yl)-phenyl-methanone (CPM) show promising electrochromic properties. They display significant optical contrast and fast switching times, making them suitable for electrochromic applications (Hu et al., 2013).

Photophysical Properties

Thermally Activated Delayed Fluorescence (TADF) : Compounds derived from 9H-carbazol-9-yl(phenyl)methanone show characteristics of aggregation-induced emission (AIE) and TADF, which are important for light-emitting diodes (LEDs) and other display technologies (Liu et al., 2020).

Mechanoluminescence : Some derivatives exhibit strong mechanoluminescence without any pretreatment, which can be useful in stress detection and optical sensors (Liu et al., 2020).

High Blue Electroluminescence Efficiencies : Derivatives like 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone have been used in creating high-efficiency blue TADF emitters for OLED applications (Rajamalli et al., 2017).

Material Science

Room-Temperature Phosphorescence : The structure-locking strategy in derivatives enhances the phosphorescence lifetime, facilitating the development of long-lived room-temperature phosphorescent materials (Yang et al., 2020).

Electropolymerization Properties : Derivatives have been used in the synthesis of axially disubstituted silicon phthalocyanines, which show potential for electropolymerization and coatings (Baş & Bıyıklıoğlu, 2018).

Aggregation-Induced Emission : Novel emitters combining tetraphenylethene and carbazole moieties exhibit aggregation-induced emission, useful for electroluminescent devices (Shi et al., 2016).

Switchable Emission Properties : Materials like (4-(9H-carbazol-9-yl)phenyl)(dibenzo[b,d]thiophen-2-yl)methanone can switch between intermolecular thermally activated delayed fluorescence and room-temperature phosphorescence, demonstrating potential in high-performance optoelectronic devices (Tan et al., 2020).

Mecanismo De Acción

The mechanism of action of 9H-carbazol-3-yl(phenyl)methanone in optoelectronic materials involves the population of triplet states and the energy gaps between the singlet and triplet manifolds . The compound has been used in the development of materials displaying ultra-long organic phosphorescence (UOP), which have been designed using strategies such as crystal engineering and halogen functionalisation .

Propiedades

IUPAC Name |

9H-carbazol-3-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVWAQOVNROOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386166 | |

| Record name | 9H-carbazol-3-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19264-66-5 | |

| Record name | 9H-carbazol-3-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B3049002.png)

![Phosphine, tris[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B3049004.png)